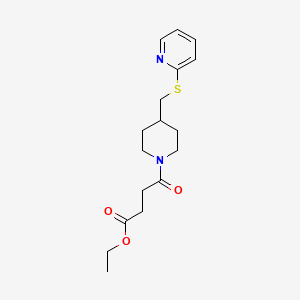

Ethyl 4-oxo-4-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)butanoate

Description

Ethyl 4-oxo-4-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)butanoate is a piperidine-based compound featuring a pyridinylthio methyl substituent and a 4-oxobutanoate ester moiety. The ketone and ester groups contribute to its polarity and reactivity, making it a candidate for further functionalization.

Properties

IUPAC Name |

ethyl 4-oxo-4-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3S/c1-2-22-17(21)7-6-16(20)19-11-8-14(9-12-19)13-23-15-5-3-4-10-18-15/h3-5,10,14H,2,6-9,11-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZCFPYJDAYRLIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)N1CCC(CC1)CSC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-oxo-4-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)butanoate typically involves multi-step organic reactions. One common method includes the reaction of piperidine derivatives with pyridine-2-thiol, followed by esterification with butanoic acid derivatives . The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pH, and reaction time is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-4-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)butanoate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to simplify the molecule or alter its reactivity.

Substitution: Common in organic chemistry, this reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Like lithium aluminum hydride or sodium borohydride.

Substitution reagents: Including halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a simpler alcohol.

Scientific Research Applications

Ethyl 4-oxo-4-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)butanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 4-oxo-4-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)butanoate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Structural Analogues from Pharmacopeial Standards ()

Three compounds from Pharmacopeial Forum (2005) share structural similarities with the target molecule, particularly in their piperidine-linked heterocyclic systems:

Notes:

- The 4-oxobutanoate ester offers greater hydrolytic stability compared to the hydroxyimino group in Compounds 1–2, which may undergo tautomerization or oxidation .

Reactivity and Stability

- Thioether vs. Hydroxyimino Groups: The pyridinylthio methyl group in the target compound is less prone to oxidative degradation than the hydroxyimino groups in Compounds 1–2, which may form nitroso intermediates under acidic conditions.

- Ester vs. Pyrimidinone: The 4-oxobutanoate ester in the target compound is more hydrolytically stable than the pyrimidinone ring in Compounds 1–3, which may undergo ring-opening in basic environments .

Research Findings and Implications

- Synthetic Challenges : Achieving regioselectivity in piperidine functionalization remains a hurdle, as seen in triazine derivative syntheses where competing reaction sites required tailored conditions .

Biological Activity

Ethyl 4-oxo-4-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)butanoate is a synthetic compound that has gained attention for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that includes:

- Piperidine Ring : A six-membered ring containing nitrogen, which is common in many pharmaceuticals.

- Pyridine Ring : A six-membered aromatic ring with nitrogen, contributing to the compound's biological activity.

- Butanoate Ester : Provides solubility and reactivity necessary for biological interactions.

The compound's IUPAC name reflects its intricate structure, and it has been identified with the CAS number 1421485-61-1 .

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within biological systems. These may include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It could interact with receptors, influencing signaling pathways critical for various physiological processes.

Therapeutic Potential

Research indicates that this compound has potential applications in several therapeutic areas:

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of pyridine have shown effectiveness against various bacterial strains . While specific data on this compound's antimicrobial efficacy is limited, its structural similarities warrant further investigation.

Anticancer Properties

Compounds containing piperidine and pyridine moieties have been explored for their anticancer potential. Research has indicated that modifications to these structures can enhance their cytotoxic effects against cancer cell lines . this compound may similarly exhibit anticancer properties, although direct evidence is still needed.

Case Studies and Research Findings

Several studies have focused on related compounds to elucidate the biological activities that this compound might possess:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.